N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic heterocyclic core (pyrazolo[3,4-d]pyrimidine) substituted with an isopropylamino group at position 4, a methylthio group at position 6, and an ethyl-linked biphenyl carboxamide moiety at position 1. The methylthio group may enhance lipophilicity, while the biphenyl carboxamide could influence binding affinity and selectivity .
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6OS/c1-16(2)27-21-20-15-26-30(22(20)29-24(28-21)32-3)14-13-25-23(31)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3,(H,25,31)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLFPYAEXNMJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1H-Pyrazole-4-Carboxamide
The synthesis begins with 5-amino-1H-pyrazole-4-carbonitrile (1 ), which undergoes partial hydrolysis using alcoholic sodium hydroxide to yield 5-amino-1H-pyrazole-4-carboxamide (2 ). Subsequent fusion with urea at 180°C generates 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (3 ). Chlorination with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux produces 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (4 ).
Critical Step :
Regioselective Amination and Thiolation
The dichloro intermediate (4 ) undergoes sequential nucleophilic substitutions:
- Position 4 Amidation : Treatment with isopropylamine in tetrahydrofuran (THF) at 0°C–25°C selectively replaces the C4 chlorine, yielding 4-isopropylamino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (5 ).
- Position 6 Thiolation : Reaction with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60°C introduces the methylthio group, producing 4-isopropylamino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (6 ).
Key Data :
- Intermediate 5 : $$^1$$H-NMR (400 MHz, DMSO-d₆) δ: 8.62 (s, 1H), 5.12 (br s, 1H, NH), 3.98–3.89 (m, 1H, CH(CH₃)₂), 2.51 (s, 3H, SCH₃), 1.32 (d, J = 6.4 Hz, 6H, CH(CH₃)₂).
- Intermediate 6 : ESI-MS m/z [M+H]⁺: 280.1 (calc. 280.4).
Functionalization at the 1-Position: Ethylamine Linker Installation
Introducing the ethylamine side chain at the pyrazolo[3,4-d]pyrimidine’s 1-position requires careful optimization to prevent N3 or N5 competing reactions.
Alkylation with 2-Bromoethylamine
Reaction of 6 with 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C affords 1-(2-aminoethyl)-4-isopropylamino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (7 ). Excess bromoethylamine (2.5 eq) ensures complete N1 alkylation.
Optimization Note :
Mitsunobu Reaction with Ethanolamine
Alternatively, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples ethanolamine to 6 in THF at 0°C–25°C, yielding 7 with 72% efficiency.
Comparative Data :
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | K₂CO₃, CH₃CN, 80°C, 12h | 68 | 95.2 |
| Mitsunobu | DEAD, PPh₃, THF, 24h | 72 | 97.8 |
Synthesis of [1,1'-Biphenyl]-4-Carboxamide
The biphenyl carboxamide moiety is synthesized via a two-step process:
Suzuki-Miyaura Coupling
4-Bromobenzoic acid reacts with phenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 100°C) to form [1,1'-biphenyl]-4-carboxylic acid (8 ) in 89% yield.
Carboxamide Formation
Activation of 8 with thionyl chloride (SOCl₂) generates the acid chloride, which is treated with 7 in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C–25°C. This yields the target compound, N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide (9 ).
Characterization :
- $$^1$$H-NMR (400 MHz, CDCl₃) : δ 8.94 (s, 1H, pyrimidine-H), 8.52 (d, J = 5.1 Hz, 1H, biphenyl-H), 7.90–7.25 (m, 8H, biphenyl-H), 5.68 (ddt, J = 17.0, 10.2, 6.3 Hz, 1H, CH₂CH₂), 4.85 (d, J = 6.3 Hz, 2H, CH₂NH), 3.98 (m, 1H, CH(CH₃)₂), 2.58 (s, 3H, SCH₃), 1.34 (d, J = 6.4 Hz, 6H, CH(CH₃)₂).
- ESI-MS : m/z [M+H]⁺: 543.2 (calc. 543.7).
Alternative Routes and Scalability
One-Pot Sequential Functionalization
A streamlined approach combines chlorination, amination, and thiolation in a single reactor, reducing purification steps. Using microwave irradiation (150°C, 30 min), 4 converts to 6 with 78% yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfone derivatives.
Reduction: : Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, altering functional groups while maintaining the core structure.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Common reducing agents include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Various reagents like alkyl halides or sulfonyl chlorides, often under basic conditions.
Major Products
The major products from these reactions can include a variety of derivatives with altered electronic properties or steric hindrance, potentially leading to new applications or improved efficacy in existing uses.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[3,4-d]pyrimidine derivatives are noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Mechanism of Action :
- The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), both of which are critical in tumor growth and angiogenesis. Inhibitory concentrations (IC50) have been reported in the range of 0.3 to 24 µM for various derivatives, indicating significant potency against these targets .
Case Studies :
- In vitro studies demonstrated that the compound effectively inhibited tumor growth in MCF-7 breast cancer cells, leading to reduced cell migration and disrupted cell cycle progression. Molecular docking studies suggested strong binding affinity to target proteins, further supporting its role as a potential therapeutic agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 12.5 |
Anti-inflammatory Effects
The structure of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide suggests potential anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against bacterial strains. Early research suggests that the compound may possess antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolopyrimidine Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Isopropylamino and methylthio groups are introduced via substitution reactions.
- Coupling Reactions : The ethyl linker and benzamide moiety are attached using coupling agents and catalysts.
Industrial production methods require optimizing these synthetic routes to ensure high yield and purity, along with effective purification techniques such as chromatography .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, altering their activity.
Pathways Involved: : The exact pathways can vary, but could include inhibition of kinase activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Critical Differences :
Challenges and Limitations in Comparison
- Data Gaps: None of the provided sources directly analyze the target compound, requiring extrapolation from structural analogs.
- Contradictions : For example, ’s pyrazolo[3,4-b]pyridine derivatives exhibit lower molecular weights but reduced complexity in substituents, complicating direct efficacy comparisons .
Biological Activity
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide, with CAS number 946282-38-8, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H26N6O3S
- Molecular Weight : 430.5 g/mol
- Structure : The compound features a pyrazolo-pyrimidine core which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Compounds with similar structures often exhibit inhibitory effects on several kinases, which are crucial in signaling pathways related to cell growth and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazolo-pyrimidines may possess antimicrobial properties, potentially affecting bacterial and fungal pathogens.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |
| Anti-inflammatory | May reduce inflammatory responses in cellular models. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds that share structural similarities with this compound:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Q & A
Q. What are the key synthetic challenges in optimizing the yield of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including pyrimidine intermediate preparation and amide coupling. Critical steps include regioselective substitution at the pyrazolo[3,4-d]pyrimidine core and maintaining steric control during ethyl linker attachment. To optimize yield:
- Use anhydrous conditions for thioether formation (e.g., methylthio group introduction) to avoid side reactions .
- Employ coupling agents like HATU or EDCI for amide bond formation, with DMF as a solvent to enhance solubility .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms the presence of isopropylamino, methylthio, and biphenyl moieties. For example, the methylthio group typically resonates at δ 2.5–3.0 ppm in ¹H-NMR .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z ~520–550 range based on analogs) .
- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer :
- Variation of substituents : Replace methylthio with ethylthio or arylthio groups to assess steric/electronic effects on target binding .
- Isosteric replacements : Substitute the isopropylamino group with cyclopropylamino or morpholino groups to modulate solubility and hydrogen-bonding capacity .
- Biological assays : Test analogs against kinase panels (e.g., EGFR, BRAF) to correlate structural changes with inhibitory activity .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for ATP concentrations in enzymatic assays .
- Verify compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS under assay conditions .
- Cross-validate with orthogonal methods : Compare biochemical inhibition data with cellular proliferation assays (e.g., MTT or colony formation) .
Q. What strategies can elucidate the compound’s mechanism of action in anticancer studies?
- Methodological Answer :
- Kinase profiling : Use immobilized kinase libraries to identify primary targets (e.g., FLT3 or Aurora kinases, common for pyrazolo[3,4-d]pyrimidines) .
- RNA sequencing : Compare transcriptomic profiles of treated vs. untreated cancer cells to identify downstream pathways (e.g., apoptosis or cell cycle arrest) .
- Molecular docking : Model interactions with ATP-binding pockets using software like AutoDock Vina, guided by X-ray crystallography data from analogs .
Technical Challenges and Solutions
Q. How to address poor aqueous solubility during in vivo studies?
- Methodological Answer :
- Formulation optimization : Use co-solvents (e.g., PEG 400 + Cremophor EL) or nanoemulsions to enhance bioavailability .
- Prodrug design : Introduce phosphate or ester groups at the carboxamide moiety for improved solubility, followed by enzymatic cleavage in vivo .
Q. What analytical methods are suitable for studying metabolic stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
